N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea
Description
Historical Development of Cinchona Alkaloid-Based Organocatalysts
The historical development of cinchona alkaloid-based organocatalysts traces back to the early seventeenth century when these natural products were first introduced into the European market following their discovery as antimalarial agents. However, their potential as chiral catalysts was not recognized until much later, with the first significant breakthrough occurring in 1853 when Pasteur discovered their utility as resolving agents for racemic mixtures through the crystallization of diastereomeric salts. This discovery established cinchona alkaloids as valuable tools for achieving optical resolution and laid the foundation for their subsequent development as catalysts for asymmetric transformations.
The transition from resolution agents to catalysts for asymmetric synthesis began in earnest in 1912 when Bredig and Fiske published the first report of an asymmetric reaction catalyzed by cinchona alkaloids. These German chemists demonstrated that the addition of hydrogen cyanide to benzaldehyde could be accelerated by the pseudoenantiomeric alkaloids quinine and quinidine, producing optically active cyanohydrins of opposite chirality. Although the optical yields achieved were modest, reaching less than 10% enantiomeric excess, this work established the fundamental principle that cinchona alkaloids could serve as catalysts for stereoselective transformations.
A significant advancement occurred approximately four decades later when Pracejus achieved the first synthetically useful levels of enantioselectivity using modified cinchona alkaloids. By employing O-acetylquinine as a catalyst at 1 mole percent loading, Pracejus achieved 74% enantiomeric excess in the addition of methanol to phenylmethylketene, producing (S)-alpha-phenyl methylpropionate. This breakthrough demonstrated that chemical modification of the cinchona framework could dramatically enhance catalytic performance and opened new avenues for catalyst optimization.
The modern era of cinchona alkaloid catalysis began in the late 1970s and early 1980s with the pioneering work of Wynberg and coworkers, who systematically explored the use of cinchona alkaloids as chiral Lewis base and nucleophilic catalysts. Their extensive studies demonstrated that this class of alkaloids could serve as highly versatile catalysts for a broad spectrum of enantioselective transformations, including conjugate additions and ketene reactions. This work established many of the fundamental principles that guide modern organocatalyst design and highlighted the remarkable versatility of the cinchona scaffold.
Significance in Asymmetric Organocatalysis
The significance of N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea in asymmetric organocatalysis stems from its ability to function as a highly efficient bifunctional catalyst that can simultaneously activate multiple reaction partners. This dual activation mode represents a fundamental advancement in organocatalytic strategy, allowing for precise control over both the rate and stereochemical outcome of chemical transformations. The compound's thiourea moiety serves as a powerful hydrogen bond donor that can activate electrophilic substrates, while the basic nitrogen atom in the quinuclidine ring can interact with nucleophilic reaction partners.
Research has demonstrated that cinchona-thiourea catalysts like this compound can facilitate a remarkably broad range of asymmetric transformations with exceptional levels of stereoselectivity. These include Michael additions, aldol condensations, Henry reactions, Mannich reactions, Strecker reactions, and various cyclization processes. In many cases, the catalysts achieve enantiomeric excesses exceeding 90%, making them valuable tools for the synthesis of optically pure compounds. The versatility of these catalysts has been attributed to their ability to adopt multiple conformations and to engage in various types of non-covalent interactions with substrates.
One of the most significant aspects of cinchona-thiourea catalysts is their ability to provide access to both enantiomers of a target molecule by using pseudoenantiomeric catalyst pairs. This capability is particularly valuable in pharmaceutical development, where both enantiomers of a drug candidate may need to be evaluated for biological activity. The availability of both catalyst forms eliminates the need for complex synthetic routes to access the opposite enantiomer and provides flexibility in optimizing synthetic strategies.
The practical significance of these catalysts extends to their robustness and ease of use under various reaction conditions. Unlike many metal-based catalysts, cinchona-thiourea catalysts are stable to air and moisture, can be handled without special precautions, and are compatible with a wide range of solvents. This operational simplicity has made them attractive for industrial applications, where reliability and ease of scale-up are critical considerations. Furthermore, these catalysts can often be recovered and recycled, contributing to the economic viability of processes that employ them.
Table 1: Representative Applications of Cinchona-Thiourea Catalysts in Asymmetric Synthesis
Structural Classification within Cinchona-Thiourea Catalysts
The structural classification of N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea within the broader family of cinchona-thiourea catalysts reveals its position as a highly sophisticated member of this catalyst class. Cinchona-thiourea catalysts can be systematically classified based on several structural features, including the substitution pattern on the quinuclidine ring, the nature of the linker connecting the cinchona framework to the thiourea moiety, and the substitution on the thiourea nitrogen atoms. This particular compound represents an advanced design where multiple chiral elements are incorporated to maximize stereochemical control.
The compound belongs to the subclass of cinchona catalysts featuring inversion of configuration at the C9 position, a modification that has been shown to dramatically improve catalyst performance in many asymmetric transformations. This structural alteration changes the spatial relationship between the quinuclidine nitrogen and the thiourea moiety, affecting both the binding mode of substrates and the resulting stereochemical outcome. The inverted configuration often leads to enhanced reactivity and selectivity compared to the natural configuration, making these catalysts particularly valuable for challenging synthetic applications.
Within the thiourea-substituted cinchona alkaloids, this compound is further distinguished by the presence of the pyrrolidinylmethyl substituent, which introduces an additional chiral center and provides extra opportunities for substrate binding through hydrogen bonding and steric interactions. The pyrrolidine ring can adopt different conformations that may be stabilized through intramolecular hydrogen bonding or by interactions with substrates, creating a dynamic catalyst structure that can adapt to different reaction partners. This conformational flexibility is a key feature that contributes to the broad substrate scope observed with this class of catalysts.
The specific stereochemistry of this compound, featuring the 8alpha,9S configuration in the cinchona framework and the 2R configuration in the pyrrolidinylmethyl group, creates a unique three-dimensional arrangement of functional groups. This arrangement is critical for achieving high levels of enantioselectivity, as it determines how substrates approach the catalyst and the relative orientation of reactive sites during bond formation. Computational studies have shown that the precise geometry of these interactions is crucial for stereochemical control and that even small changes in catalyst structure can dramatically affect selectivity.
Table 2: Structural Features and Classification of Cinchona-Thiourea Catalysts
| Structural Feature | Classification | Impact on Catalysis |
|---|---|---|
| C9 Configuration | Natural vs Inverted | Inverted shows enhanced performance |
| Quinuclidine Substitution | Ethyl, Vinyl, Ethynyl | Minimal effect on selectivity |
| Thiourea Substitution | Aryl, Alkyl, Heterocyclic | Affects substrate binding and selectivity |
| Linker Type | Direct, Methylene, Longer chains | Influences catalyst flexibility |
| Additional Chiral Centers | None, One, Multiple | Increases complexity and potential selectivity |
Basic Principles of Bifunctional Catalysis
The basic principles of bifunctional catalysis as exemplified by N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea center on the concept of simultaneous activation of multiple reaction partners through distinct but cooperative binding sites. This approach represents a significant advancement over monofunctional catalysts, as it allows for precise control over the relative positioning and activation of substrates, leading to enhanced reaction rates and stereoselectivity. The bifunctional nature of this catalyst arises from the presence of both a basic quinuclidine nitrogen and an acidic thiourea moiety, each capable of interacting with different types of substrates.
The quinuclidine nitrogen serves as a hydrogen bond acceptor and Brønsted base, capable of activating nucleophilic substrates through deprotonation or coordination. The basicity of this nitrogen can be fine-tuned through modifications to the quinuclidine substitution pattern, allowing for optimization of catalyst performance for specific substrate combinations. In many reactions, this basic site is responsible for generating reactive nucleophilic species or for coordinating with substrates to position them appropriately for subsequent transformations.
The thiourea moiety functions as a hydrogen bond donor, capable of activating electrophilic substrates through coordination to electron-rich sites such as carbonyl oxygens or nitro groups. The thiourea group can form strong, directional hydrogen bonds that not only activate substrates toward nucleophilic attack but also organize them in specific conformations that favor the formation of one stereoisomer over another. The strength of these hydrogen bonds can be modulated through electronic effects from substituents on the thiourea nitrogen atoms, providing another avenue for catalyst optimization.
The cooperative action of these two functional groups creates a catalytic system where the overall activity is greater than the sum of the individual parts. This cooperativity manifests in several ways: the simultaneous activation of both reaction partners can dramatically lower activation barriers, the organized binding of substrates can lead to highly selective transformations, and the proper positioning of functional groups can enable reactions that are difficult or impossible with monofunctional catalysts. Mechanistic studies have revealed that the most effective bifunctional catalysts are those where the spatial relationship between the two functional groups is optimized for the specific transformation being catalyzed.
Table 3: Mechanistic Roles of Functional Groups in Bifunctional Catalysis
| Functional Group | Primary Role | Secondary Role | Substrate Interaction |
|---|---|---|---|
| Quinuclidine Nitrogen | Brønsted Base | H-Bond Acceptor | Activates nucleophiles |
| Thiourea NH Groups | H-Bond Donor | Electrophile Activator | Organizes electrophiles |
| Pyrrolidine Ring | Steric Control | Additional H-Bonding | Provides selectivity |
| Quinoline Ring | π-π Interactions | Steric Hindrance | Secondary binding site |
The success of bifunctional catalysis depends critically on the precise three-dimensional arrangement of the functional groups and their ability to work in concert. Computational studies have shown that the catalyst must be able to adopt conformations where both functional groups can simultaneously interact with their respective substrates while maintaining the proper geometry for bond formation. This requirement places stringent constraints on catalyst design and explains why successful bifunctional catalysts often feature rigid or semi-rigid scaffolds that preorganize the functional groups in productive arrangements.
The principles established through the study of cinchona-thiourea catalysts like N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea have had a profound impact on the broader field of organocatalysis. These principles have guided the design of new catalyst systems based on different scaffolds and have contributed to the understanding of how small molecules can achieve enzyme-like levels of selectivity and efficiency. The continued development of these catalysts represents an active area of research with significant implications for synthetic chemistry, pharmaceutical development, and sustainable manufacturing processes.
Properties
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-WKOQFBQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea is a complex organic compound belonging to the class of thiourea derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea can be represented as follows:
- IUPAC Name : N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea
- CAS Number : 1222966-43-9
- Molecular Formula : CHNS
The compound exhibits properties typical of thiourea derivatives, which often include diverse biological activities due to their ability to interact with various biological targets.
Anticancer Activity
Research has indicated that thiourea derivatives can exhibit significant anticancer properties. A study demonstrated that compounds similar to N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Thiourea compounds have been reported to possess antimicrobial properties. In vitro studies suggest that N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea exhibits activity against several bacterial strains. The compound's efficacy varies depending on the concentration and the type of microorganism.
Enzyme Inhibition
Enzyme inhibition studies have revealed that thiourea derivatives can inhibit key enzymes involved in metabolic pathways. For instance, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea has been shown to inhibit certain proteases, which are crucial for various physiological processes.
Case Studies
-
Cytotoxicity Against Cancer Cells :
A case study involving the application of this compound on human breast cancer cells (MCF-7 line) demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study attributed this effect to the activation of apoptotic pathways. -
Antibacterial Efficacy :
Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development. -
Enzyme Inhibition Profile :
A detailed kinetic analysis showed that N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea acts as a non-competitive inhibitor for specific proteases, with an IC50 value indicating moderate potency compared to standard inhibitors.
Table 1: Biological Activities of N-(8alpha,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylMethyl]-Thiourea
| Activity Type | Assay Method | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 10 µM |
| Antimicrobial | Disk Diffusion Method | S. aureus | 50 µg/mL |
| E. coli | 50 µg/mL | ||
| Enzyme Inhibition | Kinetic Analysis | Specific Proteases | Moderate Potency |
Table 2: Comparison of Thiourea Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| N-(8alpha,9S)-cinchonan-9-yl-N'-... | Significant | Moderate | Moderate |
| Other Thiourea Derivative A | High | Low | High |
| Other Thiourea Derivative B | Moderate | Significant | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives with chiral backbones are widely explored for their catalytic and medicinal applications. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Comparisons
Stereochemical Impact on Catalysis: The target compound’s 8α,9S cinchona configuration and (2R)-pyrrolidinylmethyl group contrast with the 9R configuration in and the (2S)-pyrrolidinylmethyl group in . These differences significantly influence enantioselectivity. For example, the (2R) configuration in the target compound may enhance substrate binding via optimized hydrogen-bonding networks compared to the (2S) analog .
Physicochemical Properties: The trifluoromethyl groups in increase molecular weight (564.59 g/mol vs. 548.5 g/mol for the target compound) and boiling point (571.6°C vs. undetermined for the target), suggesting higher thermal stability . Bulky aromatic substituents in reduce solubility but improve stereochemical discrimination in non-polar environments, unlike the target compound’s balanced hydrophilicity from the pyrrolidine moiety .
Biological and Catalytic Activity: While highlights anti-cancer activity in thiourea-related depsipeptides , the target compound and its analogs in , and are primarily catalytic. The target compound’s cinchona backbone may offer superior rigidity over ’s diphenylethyl group, enabling better stereocontrol in complex reactions .
Preparation Methods
Stepwise Synthesis from Cinchona Alkaloids
The most widely reported approach involves derivatizing cinchona alkaloids (e.g., cinchonidine or cinchonine) to introduce the thiourea moiety. A representative protocol includes:
-
Amination of Cinchona Alkaloids :
Cinchona alkaloids are treated with chlorinating agents (e.g., POCl₃) to form intermediate isocyanides, followed by reaction with primary amines. For example, cinchonidine reacts with POCl₃ in anhydrous dichloromethane to generate 9-isocyanocinchonidine. -
Thiourea Formation :
The isocyanide intermediate is coupled with (2R)-2-pyrrolidinylmethylamine in the presence of carbon disulfide (CS₂) under reflux conditions. This step typically employs polar aprotic solvents (e.g., DMF) and yields the thiourea product after 12–24 hours.
Table 1: Representative Stepwise Synthesis Parameters
| Starting Material | Reagent(s) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cinchonidine | POCl₃, CS₂ | DCM/DMF | 24 | 68–72 |
| Cinchonine | PCl₅, CS₂ | THF | 18 | 65–70 |
Amine-Isothiocyanate Coupling
An alternative route involves reacting a cinchona-derived amine with a preformed isothiocyanate:
-
Synthesis of (2R)-2-Pyrrolidinylmethyl Isothiocyanate :
(2R)-2-Pyrrolidinylmethylamine is treated with thiophosgene (CSCl₂) in dichloromethane at 0°C, yielding the corresponding isothiocyanate. -
Coupling Reaction :
9-Aminocinchonidine is reacted with the isothiocyanate in anhydrous THF under nitrogen atmosphere. The reaction proceeds at room temperature for 6–8 hours, followed by silica gel chromatography to isolate the product (yield: 75–80%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates thiourea formation while improving regioselectivity. Angyal et al. demonstrated a three-component protocol:
-
Reagents :
-
Cinchona-derived isocyanide
-
(2R)-2-Pyrrolidinylmethylamine
-
Sodium sulfide (Na₂S)
-
-
Conditions :
-
Solvent: Isopropanol
-
Temperature: 100°C
-
Irradiation: 250 W, 10 minutes
-
Yield: 62–68%
-
Advantages : Reduced racemization risk due to shorter reaction times.
Ultrasound-Assisted Synthesis
Azizi et al. developed a sonochemical method using polyethylene glycol (PEG) as a green solvent:
-
Procedure :
-
Cinchona amine (1 eq) and (2R)-2-pyrrolidinylmethyl isothiocyanate (1.2 eq) are sonicated in PEG-400.
-
Conditions: 30–35°C, 6 minutes.
-
Yield: 89–93%
-
Table 2: Ultrasound vs. Conventional Heating
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ultrasound (PEG) | 6 | 93 | 98 |
| Conventional | 360 | 75 | 92 |
Solvent-Free and Green Chemistry Approaches
Singh and Sharma reported a catalyst-free, solventless protocol:
-
Reaction Setup :
-
Cinchona isocyanide (1 eq) and (2R)-2-pyrrolidinylmethylamine (1.1 eq) are mixed with 1,2-di(tert-butyl)disulfide.
-
Heated at 120°C for 5 hours.
-
-
Outcome :
-
Yield: 82–85%
-
Enantiomeric excess (ee): >99%
-
Optimization of Reaction Conditions
Temperature and Stoichiometry
Excess amine (1.2–1.5 eq) and temperatures of 60–80°C optimize yields while minimizing side reactions (e.g., disulfide formation).
Solvent Effects
Polar solvents (DMF, DMSO) enhance reaction rates but may reduce ee. Non-polar solvents (toluene) improve stereochemical outcomes at the expense of longer reaction times.
Analytical Methods for Characterization
-
Spectroscopic Analysis :
-
Chiral HPLC :
-
Column: Chiralpak IA
-
Mobile Phase: Hexane:IPA (90:10)
-
Retention Time: 12.4 min (major enantiomer)
-
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 68–72 | 98 | Moderate |
| Microwave | 62–68 | 97 | High |
| Ultrasound | 89–93 | 99 | High |
| Solvent-Free | 82–85 | >99 | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(8α,9S)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea, and how can stereochemical integrity be preserved?
- Methodology : The compound is synthesized via a two-step process:
Condensation : React (8α,9S)-cinchonan-9-amine with (2R)-2-pyrrolidinylmethyl isothiocyanate under anhydrous conditions (e.g., DCM, 0–5°C, N₂ atmosphere) to form the thiourea backbone.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.
- Stereochemical Control : Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) to confirm retention of stereochemistry at the cinchonan and pyrrolidinylmethyl moieties .
Q. How can the structural configuration of this compound be validated, particularly its stereochemical centers?
- Methodology :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivative) and refine using SHELXL (SHELX suite) to resolve absolute configuration .
- NMR Analysis : Use NOESY/ROESY experiments to confirm spatial proximity of stereogenic centers (e.g., coupling between the pyrrolidinylmethyl protons and the cinchonan core) .
Q. What preliminary assays are recommended to evaluate its biological or catalytic activity?
- Methodology :
- Enantioselective Catalysis : Test in asymmetric Michael additions (e.g., nitromethane to chalcone) under organocatalytic conditions (THF, 25°C, 5 mol% catalyst loading). Monitor enantiomeric excess (ee) via chiral HPLC .
- Antimicrobial Screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 100 µg/mL, referencing thiourea derivatives with known activity .
Advanced Research Questions
Q. How does the stereochemical arrangement of the cinchonan and pyrrolidinylmethyl groups influence enantioselectivity in organocatalytic reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates and ee values using enantiomeric pairs (e.g., 8α,9S vs. 8β,9R).
- DFT Calculations : Model transition states (Gaussian 16, B3LYP/6-31G**) to identify steric/electronic interactions between the catalyst and substrate. Correlate with experimental ee data .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiourea derivatives?
- Methodology :
- Meta-Analysis : Systematically compare datasets (e.g., IC₅₀ values, assay conditions) to identify variables (e.g., solvent polarity, bacterial strain variability).
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., HIV-1 reverse transcriptase) and validate with in vitro assays .
Q. How can computational modeling optimize this compound for high enantioselectivity in industrially relevant reactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate catalyst-substrate interactions in explicit solvent (NAMD, CHARMM force field) to refine design.
- Machine Learning : Train models on existing organocatalyst datasets to predict optimal substituents (e.g., electron-withdrawing groups on the thiourea nitrogen) .
Q. What analytical techniques differentiate between degradation products and the parent compound during stability studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
